

# A Comparative Guide to Catalysts for Enyne Cycloisomerization

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## Compound of Interest

Compound Name: 6,6-Dimethylhept-1-en-4-yn-3-ol

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The cycloisomerization of enynes is a powerful and atom-economical transformation in organic synthesis, providing rapid access to complex carbocyclic and heterocyclic scaffolds. The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and mechanistic pathway. This guide offers an objective comparison of the efficacy of common transition metal catalysts—gold, platinum, rhodium, and ruthenium—for the cycloisomerization of 1,6-enynes, supported by experimental data and detailed protocols.

## At a Glance: Catalyst Performance Comparison

The following table summarizes the performance of gold, platinum, rhodium, and ruthenium catalysts in the cycloisomerization of the model substrate, diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate. This reaction serves as a benchmark for comparing the efficacy of these catalytic systems in promoting skeletal rearrangements.

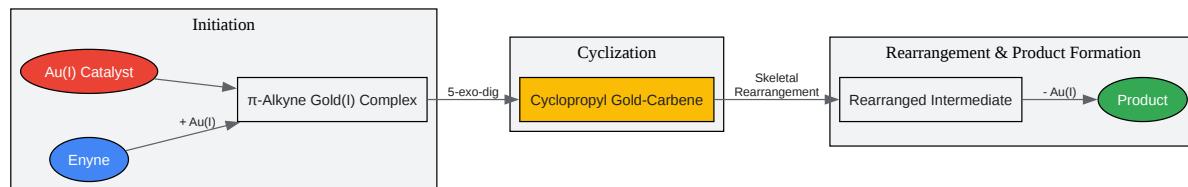
Catalyst System	Product(s)	Yield (%)	Selectivity	Key Features
Gold(I)	Bicyclo[3.1.0]hexene derivatives	85-95	High	Mild reaction conditions, high functional group tolerance, typically proceeds via a carbene intermediate. <a href="#">[1]</a> <a href="#">[2]</a>
Platinum(II)	1,3-dienes, vinylcyclopropanes	70-90	Substrate-dependent	Can catalyze formal enyne metathesis or cyclopropanation depending on substrate and conditions. <a href="#">[3]</a>
Rhodium(I)	Bicyclo[3.1.0]heptenes, 1,4-dienes	80-95	High, often enantioselective	Excellent for asymmetric cycloisomerization with chiral ligands, can proceed via various mechanisms. <a href="#">[4]</a> <a href="#">[5]</a>
Ruthenium(II)	1,4-dienes	85-95	High	Known for ene-type cycloisomerizations, proceeds via a metallacyclopentene intermediate. <a href="#">[6]</a>

## Delving Deeper: Mechanistic Pathways

The divergent outcomes observed with different catalysts can be attributed to their distinct mechanistic pathways. Understanding these pathways is crucial for predicting and controlling the selectivity of enyne cycloisomerizations.

### Gold-Catalyzed Cycloisomerization

Gold(I) catalysts, being highly alkynophilic, activate the alkyne moiety towards nucleophilic attack by the tethered alkene. This typically proceeds through a 5-exo-dig or 6-endo-dig cyclization to form a cyclopropyl gold-carbene intermediate, which then undergoes skeletal rearrangement.

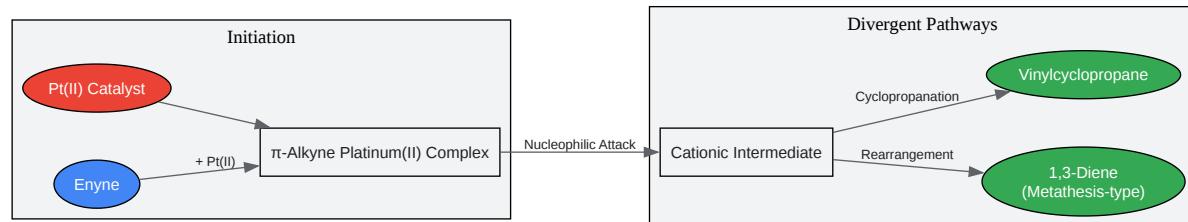


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Gold-Catalyzed Enyne Cycloisomerization Pathway

### Platinum-Catalyzed Cycloisomerization

Similar to gold, platinum(II) catalysts activate the alkyne. The reaction can then proceed through different pathways, including a formal enyne metathesis to yield 1,3-dienes or the formation of vinylcyclopropane derivatives, often involving a cationic mechanism.[3]

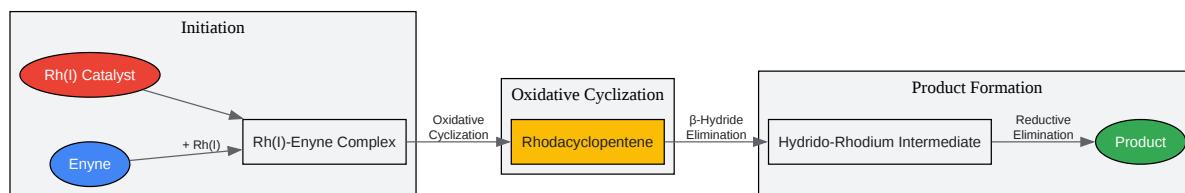


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## Platinum-Catalyzed Enyne Cycloisomerization Pathways

## Rhodium-Catalyzed Cycloisomerization

Rhodium catalysts are versatile and can operate through several mechanistic manifolds depending on the ligand and reaction conditions. One common pathway involves the formation of a rhodacyclopentene intermediate, which can then undergo  $\beta$ -hydride elimination and reductive elimination to afford cycloisomerized products. Another pathway proceeds via a rhodium-vinylidene intermediate.[4][7]

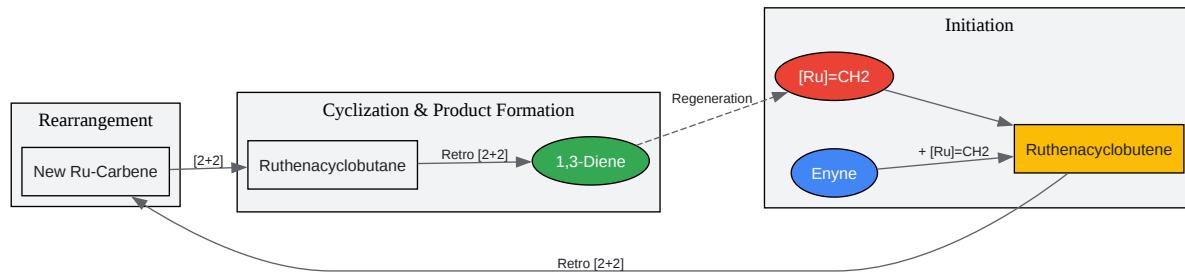


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### Rhodium-Catalyzed Enyne Cycloisomerization via Metallacycle

## Ruthenium-Catalyzed Enyne Metathesis

Ruthenium carbene complexes, such as the Grubbs catalysts, are well-known for promoting enyne metathesis. The reaction is initiated by a [2+2] cycloaddition between the ruthenium carbene and the alkyne, forming a ruthenacyclobutene intermediate. This is followed by a retro [2+2] cycloaddition to generate a new ruthenium carbene and a subsequent intramolecular [2+2] cycloaddition with the alkene, ultimately leading to the 1,3-diene product.[8][9]



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## Ruthenium-Catalyzed Enyne Metathesis

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

## General Experimental Workflow

The general workflow for a transition metal-catalyzed enyne cycloisomerization is depicted below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.



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### General Experimental Workflow for Enyne Cycloisomerization

## Gold-Catalyzed Cycloisomerization of Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate

Catalyst System:  $[\text{IPrAu}(\text{CH}_3\text{CN})]\text{SbF}_6$  (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

### Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate (0.1 mmol, 1.0 equiv).
- Add anhydrous dichloromethane (2.0 mL).
- In a separate vial, dissolve  $[\text{IPrAu}(\text{CH}_3\text{CN})]\text{SbF}_6$  (0.002 mmol, 0.02 equiv) in anhydrous dichloromethane (0.5 mL).
- Add the catalyst solution to the substrate solution dropwise at room temperature.
- Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.

- Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the bicyclo[3.1.0]hexene product.

## Platinum-Catalyzed Cycloisomerization of Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate

Catalyst System: PtCl<sub>2</sub>

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate (0.1 mmol, 1.0 equiv) and PtCl<sub>2</sub> (0.005 mmol, 0.05 equiv).
- Add anhydrous toluene (2.0 mL).
- Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC.
- Upon completion, cool the reaction mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired cycloisomerized product.<sup>[3]</sup>

## Rhodium-Catalyzed Asymmetric Cycloisomerization of a 1,6-Enyne

Catalyst System: [Rh(COD)Cl]<sub>2</sub> / (S)-BINAP / AgSbF<sub>6</sub> (COD = 1,5-cyclooctadiene)

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(COD)Cl]<sub>2</sub> (0.0025 mmol, 0.025 equiv) and (S)-BINAP (0.0055 mmol, 0.055 equiv).
- Add anhydrous 1,2-dichloroethane (1.0 mL) and stir at room temperature for 20 minutes.
- Add AgSbF<sub>6</sub> (0.005 mmol, 0.05 equiv) and stir for another 20 minutes.

- Add a solution of the 1,6- enyne substrate (0.1 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (1.0 mL).
- Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for 1-12 hours, monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the chiral cyclized product.[5]

## Ruthenium-Catalyzed Enyne Metathesis (Ring-Closing)

Catalyst System: Grubbs' 1st Generation Catalyst

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add a solution of the enyne substrate (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).
- Add Grubbs' 1st Generation Catalyst (0.005 mmol, 0.05 equiv) in one portion.
- Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
- Upon completion, add a few drops of ethyl vinyl ether to quench the reaction and stir for 20 minutes.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the 1,3-diene product.[8][9]

## Conclusion

The choice of catalyst for enyne cycloisomerization is a critical decision that profoundly influences the outcome of the reaction. Gold and platinum catalysts are effective for promoting skeletal rearrangements under mild conditions, with gold often exhibiting higher functional group tolerance. Rhodium catalysts, particularly when paired with chiral ligands, are the

premier choice for asymmetric cycloisomerizations. Ruthenium carbene complexes are highly effective for clean and efficient enyne metathesis reactions. By understanding the distinct mechanistic pathways and referring to the provided experimental protocols, researchers can make informed decisions to best achieve their synthetic goals.

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